molecular formula C6H3BrO2 B1247841 4-Bromo-1,2-benzoquinone CAS No. 90965-63-2

4-Bromo-1,2-benzoquinone

Cat. No. B1247841
CAS RN: 90965-63-2
M. Wt: 186.99 g/mol
InChI Key: LTHKZYVCVXHKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3,5-cyclohexadiene-1,2-dione is a member of 1,2-benzoquinones.
4-Bromo-3, 5-cyclohexadiene-1, 2-dione, also known as 4-bromo-1, 2-benzoquinone, belongs to the class of organic compounds known as o-benzoquinones. These are benzoquinones where the two C=O groups are attached at the 1- and 2-positions, respectively.

Scientific Research Applications

Nonlinear Dynamics in Photodecomposition

The photodecomposition of N-bromo-1,4-benzoquinone-4-imine exhibits nonlinear kinetic features, including autocatalytic excursion, especially in an acidic environment. This process is important for understanding photocontrolled chemical oscillators and their sensitivity to light intensity (Bell, Green, & Wang, 2013).

Inhibition of Photosynthetic Electron Transport

Halogenated 1,4-benzoquinones, including brominated versions, act as inhibitors of photosynthetic electron transport. These compounds can form covalent linkages with nucleophilic groups in proteins, impacting photosystem II and the cytochrome b6f-complex (Oettmeier, Masson, & Dostatni, 1987).

Role in Halogen Substitution and Dibenzodioxin Formation

4-Bromo-1,2-benzoquinone, generated by tyrosinase oxidation, undergoes rapid substitution with O-nucleophiles. This reaction, which releases bromine and forms dibenzodioxins, has important toxicological implications (Stratford, Riley, & Ramsden, 2011).

Modification of Molecular Structure in Drug Design

In drug design, modifying the structure of 1,4-benzoquinone, such as by bromoalkylation, can influence the solubility and lipophilicity of compounds. This modification is significant for improving drug delivery and efficacy (Zuhroh & Ulfa, 2020).

Formation of Disinfection Byproducts in Water Treatment

During drinking water disinfection, haloquinones including 4-bromo-1,2-benzoquinone can form as byproducts. These compounds, suspected bladder carcinogens, pose a challenge for water quality and public health (Zhao et al., 2010).

Electrochemical Reduction and Toxicity Investigation

4-Bromophenol's electrodegradation kinetics and toxicity are studied using electrochemical methods. This research is crucial for understanding the environmental impact and detoxification processes of brominated compounds in water (Xu et al., 2018).

Photochemical Oscillators

4-Bromo-1,2-benzoquinone is involved in complex photochemical reactions that exhibit oscillatory behavior. Understanding these reactions is important for exploring nonlinear reaction dynamics and chemical kinetics (Li & Wang, 2008).

properties

CAS RN

90965-63-2

Product Name

4-Bromo-1,2-benzoquinone

Molecular Formula

C6H3BrO2

Molecular Weight

186.99 g/mol

IUPAC Name

4-bromocyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C6H3BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

LTHKZYVCVXHKLZ-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=O)C=C1Br

Canonical SMILES

C1=CC(=O)C(=O)C=C1Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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